molecular formula C14H28N2O2 B2890076 Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate CAS No. 2353250-16-3

Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate

Cat. No.: B2890076
CAS No.: 2353250-16-3
M. Wt: 256.39
InChI Key: UOIBALUJTZYPOG-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate is a carbamate derivative featuring a piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group. This compound is structurally characterized by a branched alkyl chain (2-methylpropyl) linking the Boc group to the piperidine nitrogen. Its synthesis likely involves alkylation or coupling reactions, as seen in analogous tert-butyl carbamates (e.g., bromoalkyl carbamate intermediates reacted with amines under basic conditions) . The Boc group is widely employed in organic synthesis to protect amines, offering stability during reactions while being readily cleaved under acidic conditions.

Properties

IUPAC Name

tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-14(4,5)11-8-6-7-9-15-11/h11,15H,6-10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIBALUJTZYPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C1CCCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups. This process often employs di-tert-butyl dicarbonate (Boc2O) as a reagent . The reaction conditions usually include the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems ensures efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate group can form stable complexes with enzymes and proteins, affecting their activity and function. This interaction is crucial in biochemical studies and drug development.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The tert-butyl carbamate scaffold is highly modular, with variations in substituents significantly influencing steric, electronic, and pharmacokinetic properties. Key comparisons include:

Compound Name / ID Substituents / Modifications CAS Number Key Structural Notes Reference
Target Compound 2-methyl-2-piperidin-2-ylpropyl - Piperidine core, branched alkyl chain -
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate Bicyclo[2.2.1]heptane ring 1932203-04-7 Rigid bicyclic structure
tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate Hydroxycyclopentyl 225641-84-9 Polar hydroxyl group enhances solubility
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate Fluorinated piperidine 1268520-95-1 Electron-withdrawing fluorine improves metabolic stability
tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate Pyrimidinyl-sulfonyl substituent 2305255-24-5 High molecular weight (448.5), aromatic and sulfonyl groups
tert-butyl (2-hydroxy-3-phenylpropyl)carbamate Phenyl and hydroxyl groups 162541-45-9 Aromatic ring influences binding affinity

Key Observations :

  • Rigidity vs.
  • Polarity : Hydroxyl-containing derivatives (e.g., ) exhibit increased hydrophilicity, improving aqueous solubility compared to the target compound.
  • Electron Effects : Fluorination (e.g., ) alters electronic density, enhancing stability against oxidative metabolism.
Physicochemical Properties

While explicit data (e.g., melting points) are scarce, molecular weight and substituent effects provide insights:

  • Molecular Weight : Ranges from ~250 (simple carbamates) to 448.5 (pyrimidinyl-sulfonyl derivative ). The target compound’s molecular weight is estimated to be moderate (~300–350).
  • Solubility : Hydroxyl or polar groups (e.g., ) enhance water solubility, whereas aromatic or bulky substituents (e.g., ) reduce it.
Stability and Reactivity
  • Boc Deprotection : All derivatives are susceptible to acidic cleavage (e.g., TFA ).
  • Metabolic Stability: Fluorinated derivatives () resist enzymatic degradation better than non-halogenated analogs.

Biological Activity

Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12H24N2O
CAS Number : 1821791-75-6
Synonyms : tert-butyl (R)-(2-(piperidin-2-yl)ethyl)carbamate

The compound features a tert-butyl group, a carbamate functional group, and a piperidine ring, which contribute to its unique chemical behavior and biological interactions. The presence of the piperidine moiety is particularly significant as it is known to influence the compound's interaction with biological targets.

This compound exhibits its biological activity primarily through:

  • Protein Interaction : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction may modulate various biochemical pathways, leading to therapeutic effects.
  • Targeting Specific Receptors : Preliminary studies suggest that the compound may act on certain receptors involved in neuropharmacology, although specific receptor interactions remain to be fully elucidated.

Pharmacological Studies

  • Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties. For instance, related compounds have shown protective effects against oxidative stress in neuronal cells, reducing markers such as TNF-α and free radicals .
  • Antimicrobial Activity : Some studies have explored the antimicrobial potential of carbamate derivatives, including this compound. In vitro assays have demonstrated activity against various bacterial strains, suggesting a possible role in treating infections .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects in cellular models. Results indicate that it can inhibit pro-inflammatory cytokine release, which may have implications for treating inflammatory diseases .

Case Studies

StudyFindings
Neuroprotection in Astrocytes M4 derivative showed moderate protective effects against Aβ 1-42-induced toxicity in astrocytes .
Inhibition of Trypanosoma brucei Compounds with similar structures exhibited low toxicity to mammalian cells while effectively inhibiting T. brucei growth in assays .
Anti-inflammatory Activity In human macrophages, selected compounds demonstrated significant inhibition of pyroptosis and IL-1β release at varying concentrations .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

CompoundKey FeaturesBiological Activity
tert-butyl methyl (2-(piperidin-4-yl)ethyl)carbamate Lacks specific alkyl substituentsModerate activity against T. brucei
tert-butyl carbamate Simpler structure without piperidineLimited biological activity
tert-butyl (2-methyl-2-(piperidin-4-yl)ethyl)carbamate Different substituents on the piperidine ringEnhanced receptor binding potential

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate with a substituted amine under mild conditions. Key parameters include:

  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) enhances solubility and reaction kinetics .
  • Base addition : Triethylamine neutralizes acid byproducts, improving reaction efficiency .
  • Temperature control : Maintaining 0–25°C prevents side reactions .
    Post-reaction purification via column chromatography is recommended to isolate the product, with yields highly dependent on starting material purity and reaction monitoring (e.g., TLC) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : A multi-technique approach is advised:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm) and piperidine ring protons .
  • X-ray crystallography : Programs like SHELXL (for refinement) and SIR97 (for structure solution) resolve stereochemical ambiguities .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Temperature : Store at –20°C in inert atmospheres to prevent Boc-group cleavage .
  • Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis .
  • Light exposure : Amber vials mitigate photodegradation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Amine precursor purity : Impurities in 2-methyl-2-piperidin-2-ylpropylamine reduce yields; rigorous purification (e.g., distillation) is critical .
  • Solvent/base ratios : Optimize stoichiometry via DOE (Design of Experiments) to identify ideal molar ratios .
  • Catalyst screening : Test alternative bases (e.g., DMAP) to accelerate Boc protection .

Q. What strategies are effective in elucidating the compound’s role in modulating biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock to predict binding affinities to piperidine-sensitive targets (e.g., GPCRs) .
  • In vitro assays : Pair SPR (Surface Plasmon Resonance) with enzymatic activity assays to quantify inhibition constants (Ki) .
  • Metabolic profiling : LC-MS/MS identifies metabolites, clarifying pharmacokinetic behavior .

Q. How can unexpected byproducts during synthesis be identified and mitigated?

  • Methodological Answer :

  • Byproduct analysis : HRMS and 2D NMR (e.g., HSQC) characterize side products, such as tert-butyl-deprotected intermediates .
  • Reaction monitoring : In-situ IR tracks Boc-group retention .
  • Process adjustments : Lower reaction temperatures (<10°C) reduce epimerization in chiral piperidine derivatives .

Q. What computational methods predict the compound’s reactivity in novel chemical transformations?

  • Methodological Answer :

  • DFT calculations : Gaussian or ORCA models transition states for nucleophilic attacks on the carbamate carbonyl .
  • Machine learning : Train models on analogous compounds (e.g., tert-butyl N-[3-fluoropiperidin-4-yl]carbamate) to forecast regioselectivity .

Methodological Considerations Table

ParameterRecommendationEvidence Source
Synthesis Solvent Dichloromethane or THF
Purification Method Column chromatography (silica gel)
Stability Storage –20°C, inert atmosphere, desiccant
Structural Validation SHELXL refinement + ¹³C NMR
Biological Assays SPR + LC-MS/MS metabolic profiling

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